An In-Depth Technical Guide to the Chemical Structure and Properties of Sarracine
An In-Depth Technical Guide to the Chemical Structure and Properties of Sarracine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarracine is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably within the genus Senecio. As a member of the pyrrolizidine alkaloid family, sarracine is of significant interest to researchers due to the known biological activities of this class of compounds, which range from hepatotoxicity to potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of sarracine, intended to serve as a valuable resource for professionals in chemical and biomedical research and drug development.
Chemical Structure and Properties
Sarracine is a diester of a necine base, specifically platynecine. The hydroxyl groups of platynecine are esterified with two different necic acids: angelic acid and sarracenic acid.
Chemical Formula: C₁₈H₂₇NO₅
Molecular Weight: 337.41 g/mol
IUPAC Name: [(1S,7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate
CAS Number: 2492-09-3
Chemical Structure Diagram
Caption: Chemical structure of Sarracine.
Physicochemical Properties
A summary of the key physicochemical properties of sarracine is presented in Table 1. These values are primarily based on computational models and provide an estimation of the compound's behavior in biological systems.
| Property | Value | Method | Reference |
| Molecular Weight | 337.41 g/mol | - | |
| XLogP3-AA | 1.8 | Computed | |
| Hydrogen Bond Donor Count | 1 | Computed | |
| Hydrogen Bond Acceptor Count | 6 | Computed | |
| Rotatable Bond Count | 8 | Computed | |
| Exact Mass | 337.18892296 Da | Computed | |
| Topological Polar Surface Area | 76.1 Ų | Computed |
Spectroscopic Data
¹H NMR Data
The complete assignment of the ¹H NMR spectrum of sarracine has been achieved through one-dimensional and two-dimensional NMR experiments.[1] This level of detail is crucial for distinguishing sarracine from its isomers, such as neosarracine, and for quality control in synthesis or isolation processes. The detailed chemical shifts and coupling constants can be found in specialized literature, such as the full text of "Complete 1H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides".
Experimental Protocols
Isolation and Purification
Sarracine is naturally found in plants of the Senecio genus, such as Senecio polypodioides and Senecio vulgaris.[1][2] The general protocol for the isolation of pyrrolizidine alkaloids from plant material can be adapted for sarracine.
General Protocol for Pyrrolizidine Alkaloid Extraction:
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Extraction: The dried and powdered plant material is typically extracted with an acidic aqueous solution (e.g., 1% tartaric acid) or methanol. This step aims to protonate the nitrogen atom of the alkaloids, increasing their solubility in the polar solvent.
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Basification and Liquid-Liquid Extraction: The acidic extract is then made basic (pH ~9-10) with a base such as ammonia. The free-base alkaloids are then extracted into a water-immiscible organic solvent like chloroform or dichloromethane.
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Purification: The crude alkaloid extract is further purified using chromatographic techniques. Column chromatography using silica gel or alumina is a common method. Elution with a gradient of solvents (e.g., chloroform-methanol mixtures) allows for the separation of different alkaloids based on their polarity.
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Preparative Thin-Layer Chromatography (pTLC): For final purification and isolation of individual alkaloids like sarracine, preparative TLC is often employed.[2] The separated bands corresponding to the desired alkaloid are scraped from the plate and the compound is eluted with a suitable solvent.
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Crystallization: The purified sarracine can be crystallized from an appropriate solvent system to obtain a pure, crystalline solid.
Caption: General workflow for the isolation of sarracine.
Biological Activity and Toxicology
Pyrrolizidine alkaloids are well-known for their hepatotoxicity, which is a significant concern for human and animal health. The toxicity is primarily due to the metabolic activation of the pyrrolizidine ring in the liver.
Mechanism of Hepatotoxicity
The general mechanism of hepatotoxicity for 1,2-unsaturated pyrrolizidine alkaloids involves the following steps:
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Metabolic Activation: In the liver, cytochrome P450 enzymes metabolize the pyrrolizidine nucleus to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).
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Alkylation of Cellular Macromolecules: These reactive metabolites are strong alkylating agents and can form adducts with cellular macromolecules such as DNA, RNA, and proteins.
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Cellular Damage and Toxicity: The formation of these adducts disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity. This can manifest as liver damage, veno-occlusive disease, and liver cancer.[3]
Caption: General mechanism of sarracine-induced hepatotoxicity.
Cytotoxicity Assays
The cytotoxic effects of compounds like sarracine can be evaluated in vitro using various cell-based assays. The MTT assay is a common colorimetric method to assess cell viability.
General MTT Assay Protocol:
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Cell Seeding: Plate cells (e.g., human cancer cell lines or primary hepatocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of sarracine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve sarracine) and a positive control (a known cytotoxic agent).
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MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
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Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.[4][5]
Biosynthesis
The biosynthesis of sarracine, like other pyrrolizidine alkaloids, involves the convergence of two main pathways: the formation of the necine base (platynecine) and the synthesis of the necic acids (angelic acid and sarracenic acid).
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Necine Base Biosynthesis: The pyrrolizidine core originates from polyamines, specifically putrescine and spermidine. The first committed step is the formation of homospermidine from putrescine and spermidine, catalyzed by homospermidine synthase.[4] A series of oxidation, cyclization, and reduction reactions then lead to the formation of the necine base.
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Necic Acid Biosynthesis: Angelic acid and tiglic acid are derived from the amino acid L-isoleucine.[6] The biosynthesis of sarracenic acid is also believed to originate from amino acid precursors.[7]
The final step in the biosynthesis of sarracine is the esterification of the platynecine base with the activated forms of angelic acid and sarracenic acid.
Caption: Simplified overview of the sarracine biosynthesis pathway.
Conclusion
Sarracine represents a structurally interesting pyrrolizidine alkaloid with potential biological activities that warrant further investigation. This guide has summarized the current knowledge of its chemical structure, physicochemical properties, and toxicological aspects. The provided experimental outlines for isolation and cytotoxicity testing can serve as a starting point for researchers entering this field. A deeper understanding of the specific biological targets and signaling pathways affected by sarracine will be crucial for exploring any potential therapeutic applications and for mitigating its toxic effects. Further research is needed to fully elucidate its pharmacological profile and to obtain comprehensive spectroscopic and experimental data.
References
- 1. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
